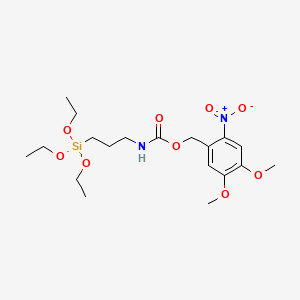

Nitroveratryloxycarbonylamidopropyltriethoxysilane,10per cent in tetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitroveratryloxycarbonylamidopropyltriethoxysilane, also known as DESDP, is an organic compound . It appears as a colorless or yellowish oily liquid . It is soluble in organic solvents such as ethanol and dimethylformamide, but insoluble in water . It is commonly used as an organic synthesis intermediate, with applications in drug synthesis, surfactant preparation, and as a raw material for insecticides, fungicides, and fungicides .

Synthesis Analysis

The synthesis of DESDP can be achieved through a chemical reaction . The specific preparation method is complex and requires a series of steps, including esterification and nitration reactions .Physical And Chemical Properties Analysis

DESDP has a molar mass of 460.55 . It has a flash point of -14°C (7°F) and is sensitive, reacting slowly with moisture/water . It has a melting point of about -10 °C and a boiling point of about 255 °C . The density of DESDP is about 1.15g/cm³ .科学的研究の応用

Antibacterial Applications of Nitrofurans

Nitrofurans, like nitrofurazone and nitrofurantoin, have been used for their antibacterial properties, particularly in treating urinary tract infections and as topical agents for burns and skin grafts. These compounds are valued for their effectiveness against a wide spectrum of Gram-positive and Gram-negative bacteria and have maintained their clinical usefulness due to their multiple mechanisms of action, which may reduce the ability of bacteria to develop resistance (Guay, 2012).

Pharmacological Enhancements via Nitroxyl Radicals

Research on conjugates of natural compounds with nitroxyl radicals, including nitrofurans, has shown promising pharmacological properties. These "hybrid" compounds have demonstrated strengthened biological activity, modified action, decreased toxicity, or increased selective cytotoxicity. Some spin-labeled derivatives are used for treating and preventing serious diseases, highlighting the potential of these compounds in creating new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Advances in Drug Delivery Systems

Efforts to improve the bioavailability and therapeutic effects of compounds like resveratrol through various methodological approaches, including nanoencapsulation and synthesis of derivatives, indicate the broader interest in enhancing drug delivery mechanisms. Such strategies aim to increase absorption, membrane transport, and overall efficacy of pharmacologically active compounds (Chimento et al., 2019).

Safety and Hazards

DESDP has certain toxicity . Safety measures should be taken when using it to avoid contact with skin and eyes . Violent vibration during storage and handling should be avoided to prevent leakage and fire . In the event of accidental exposure to the substance, it is recommended to rinse immediately with plenty of water and seek medical attention as soon as possible .

作用機序

Target of Action

Nitroveratryloxycarbonylamidopropyltriethoxysilane is a complex organic compoundCompounds with similar structures, such as those containing a nitroveratryl group, have been used in the chemical synthesis of peptides . The nitroveratryl group acts as a thiol-protecting group, which can be cleaved by photolysis under ambient conditions .

Mode of Action

Based on its structural similarity to other nitroveratryl compounds, it may interact with its targets through a process of photolysis . This involves the absorption of light, leading to a chemical reaction that breaks certain bonds within the molecule. This process can be used to control the formation of disulfide bonds in the chemical synthesis of complex peptides .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides, suggesting that it may play a role in protein synthesis and modification .

Pharmacokinetics

Similar compounds have been used in drug synthesis, suggesting that they may have desirable pharmacokinetic properties .

Result of Action

Based on its structural similarity to other nitroveratryl compounds, it may play a role in the formation of disulfide bonds in peptides, which are crucial for the structure and function of proteins .

Action Environment

The photolysis process that cleaves the nitroveratryl group is dependent on light, suggesting that light exposure could be an important environmental factor .

特性

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O9Si/c1-6-28-31(29-7-2,30-8-3)11-9-10-20-19(22)27-14-15-12-17(25-4)18(26-5)13-16(15)21(23)24/h12-13H,6-11,14H2,1-5H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDOPGWLVQHREO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O9Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148056 |

Source

|

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188541-09-5 |

Source

|

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188541-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzo[b]furanethanol](/img/structure/B573531.png)